4-Chloro-1,1,1-trifluorobutan-2-one
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Overview
Description
4-Chloro-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H4ClF3O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,1-trifluorobutan-2-one typically involves the halogenation of butanone derivatives. One common method includes the reaction of 1-chloro-4,4,4-trifluorobutan-2-one with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkyl vinyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl vinyl ethers, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cycloaddition products .
Scientific Research Applications
4-Chloro-1,1,1-trifluorobutan-2-one has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-butanone: Similar in structure but lacks the chlorine atom.
4-Chloro-1,1,2-trifluorobutane: Similar but with a different fluorine atom arrangement.
Uniqueness
4-Chloro-1,1,1-trifluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C4H4ClF3O |
---|---|
Molecular Weight |
160.52 g/mol |
IUPAC Name |
4-chloro-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C4H4ClF3O/c5-2-1-3(9)4(6,7)8/h1-2H2 |
InChI Key |
STJNXTSYSFAUCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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